ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The starting materials may include ethyl acetoacetate, 2-methylcyclohexylamine, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate include other pyrrole derivatives with different substituents. Examples include:
- Ethyl 1-ethyl-3,5-dimethyl-4-((2-ethylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylphenyl)carbamoyl)-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 2-methylcyclohexyl group and the pyrrole ring. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 1-ethyl-3,5-dimethyl-4-[(2-methylcyclohexyl)carbamoyl]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-6-21-14(5)16(13(4)17(21)19(23)24-7-2)18(22)20-15-11-9-8-10-12(15)3/h12,15H,6-11H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDCJEMGZMGPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2CCCCC2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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